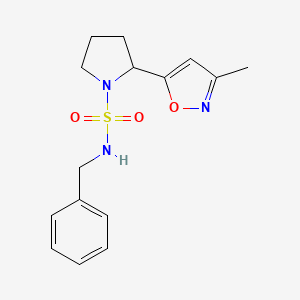![molecular formula C17H25N3OS B5352518 4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide](/img/structure/B5352518.png)
4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a small molecule that belongs to the class of piperazine derivatives and has been studied for its ability to modulate various biological targets, including neurotransmitter receptors, ion channels, and enzymes.
Mechanism of Action
4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide exerts its effects by modulating the activity of various biological targets, including neurotransmitter receptors, ion channels, and enzymes. This compound has been shown to bind to the NMDA receptor and inhibit its activity, leading to a decrease in the release of glutamate, an excitatory neurotransmitter. This compound also modulates the activity of the 5-HT receptor and the dopamine receptor, leading to a decrease in the release of serotonin and dopamine, respectively.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects, including analgesia, anxiolysis, and sedation. This compound has been shown to reduce the release of glutamate, serotonin, and dopamine, leading to a decrease in pain perception, anxiety, and arousal. This compound has also been shown to modulate the activity of ion channels, leading to a decrease in neuronal excitability.
Advantages and Limitations for Lab Experiments
The advantages of using 4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide in lab experiments include its ability to modulate various biological targets, its small size, and its potential as a therapeutic agent. The limitations of using this compound in lab experiments include its complex synthesis method, its potential for toxicity, and its limited availability.
Future Directions
Several future directions for the study of 4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide include the development of more efficient synthesis methods, the identification of new biological targets, and the optimization of its therapeutic potential. This compound has the potential to be a valuable therapeutic agent for the treatment of various neurological disorders, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide can be synthesized using various methods, including the reaction of cyclopentylmagnesium bromide with 4-(methylthio)benzoyl chloride, followed by the reaction with piperazine-1-carboxylic acid. Another method involves the reaction of 4-(methylthio)benzoyl chloride with piperazine, followed by the reaction with cyclopentylmagnesium bromide. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide has been studied extensively in the field of neuroscience due to its potential as a therapeutic agent for the treatment of various neurological disorders. This compound has been shown to modulate the activity of several neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, the 5-hydroxytryptamine (5-HT) receptor, and the dopamine receptor. This compound has also been studied for its potential as an analgesic and anxiolytic agent.
Properties
IUPAC Name |
4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-22-16-8-6-14(7-9-16)18-17(21)20-12-10-19(11-13-20)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWOWDKAQZUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5352450.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5352455.png)

![methyl 3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5352465.png)
![2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5352471.png)



![3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5352504.png)
![8-methyl-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene hydrochloride](/img/structure/B5352530.png)


![3-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5352550.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5352553.png)
